molecular formula C7H10Cl2N2 B572059 (6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride CAS No. 1257535-53-7

(6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride

Cat. No. B572059
M. Wt: 193.071
InChI Key: WQUFVSQNLCVMJV-UHFFFAOYSA-N
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Description

“(6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1257535-53-7 . It is a powder in physical form and has a molecular weight of 193.08 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9ClN2.ClH/c1-5-2-6 (3-9)4-10-7 (5)8;/h2,4H,3,9H2,1H3;1H . This indicates the presence of a chlorine atom, a methyl group, and an amine group on a pyridine ring.


Physical And Chemical Properties Analysis

“(6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride” is a powder . It has a molecular weight of 193.08 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

Chemical compounds similar to "(6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride" are often synthesized and characterized for their structural properties. For example, the synthesis and characterization of zinc(II) complexes bearing camphor-based iminopyridines, which may include similar pyridinyl compounds, have been studied for their potential as pre-catalysts for the production of heterotactic-enriched polylactide from rac-lactide (Kwon, Nayab, & Jeong, 2015).

Pharmacological Studies

Compounds with similar structures have been investigated for their pharmacological properties. For instance, modulation of 5-HT(2A) receptor-mediated behavior in rats by 5-HT(2C) receptor agonists has been explored, indicating the potential neurological and psychological implications of related chemical structures (Vickers et al., 2001).

Antidepressant-like Activity

Derivatives of similar chemical structures have been designed as "biased agonists" of serotonin 5-HT1A receptors, showing significant antidepressant-like activity, suggesting the potential therapeutic applications of these compounds (Sniecikowska et al., 2019).

Catalysis and Chemical Reactions

Research on diiron(III) complexes of tridentate 3N ligands, which may involve similar pyridinyl structures, has been conducted to explore their functionality as models for methane monooxygenases, indicating the role of such compounds in catalyzing chemical reactions (Sankaralingam & Palaniandavar, 2014).

Antibacterial and Antifungal Activity

The synthesis and biological evaluation of novel azetidine derivatives, which may include related pyridinyl compounds, have demonstrated potential antibacterial and antifungal activities, indicating the broad spectrum of applications in medicinal chemistry (Rao, Prasad, & Rao, 2013).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the GHS07 pictogram . Hazard statements associated with the compound include H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(6-chloro-5-methylpyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c1-5-2-6(3-9)4-10-7(5)8;/h2,4H,3,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUFVSQNLCVMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride

Synthesis routes and methods

Procedure details

To the solution of 5-(azidomethyl)-2-chloro-3-methylpyridine 30-3 (2.0 g, 11 mmol) in THF (20 mL) was added PPh3 (3.17, 12 mmol) slowly. After 2 hours, H2O was added to the reaction mixture and the reaction was stirred for additional 15 hours, and the solvent was removed. The crude product was partitioned between ethyl acetate (50 mL) and 0.2 N HCl (50 mL). The aqueous phase was dried to give (6-chloro-5-methylpyridin-3-yl)methanamine HCl salt 30-4 as a white solid.
Name
5-(azidomethyl)-2-chloro-3-methylpyridine
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
12 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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